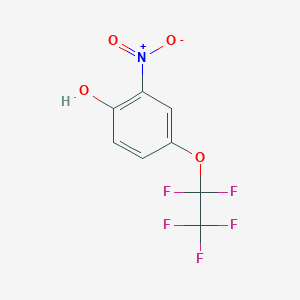

2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

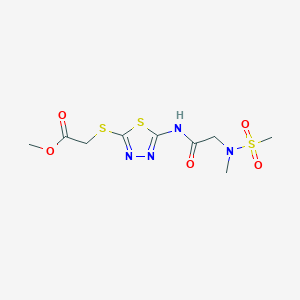

The compound “2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene” likely belongs to the class of organic compounds known as chlorobenzenes. Chlorobenzenes are compounds that contain one or more covalently bonded chlorine atoms to a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or via Grignard reactions .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with a chloromethyl, a nitro group, and a chlorophenoxy group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis

The compound may undergo various chemical reactions characteristic of chlorobenzenes, nitrobenzenes, and ethers. For instance, the nitro group might be reduced to an amine, and the chloromethyl group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound a potential explosive, while the chlorobenzenes are typically colorless liquids or solids with a characteristic, somewhat aromatic odor, and they are insoluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis

- Electrochemical reductions of chloroethyl nitrobenzenes at carbon cathodes have been explored, highlighting pathways to synthesize vinylbenzene derivatives and 1H-indole through electrosynthetic routes. These processes demonstrate the potential of electrochemical methods in the synthesis of complex organic compounds from simpler nitroarene precursors (Du & Peters, 2010).

Microbial Degradation

- Research on microbial degradation showcases the utilization of certain nitrobenzenes as carbon, nitrogen, and energy sources by bacterial strains. This highlights the potential application in bioremediation processes where specific strains can be used to degrade environmental pollutants into less harmful compounds (Shah, 2014).

Analytical Detection

- The use of nitrobenzene as a liquid membrane over a carbon nanotube-modified glassy carbon electrode for the detection of hydrophobic compounds, like chlorophenols, underscores its application in enhancing the sensitivity of analytical detection methods. This research points to advancements in environmental monitoring techniques (Phanthong & Somasundrum, 2008).

Adsorption Studies

- Studies on the adsorption of organic solutes, including nitrobenzene derivatives, on mesoporous carbons, provide insights into the removal of pollutants from water. This research is crucial for developing new materials for water purification and treatment processes (Marczewski, 2007).

Chemical Synthesis and Catalysis

- Investigations into the vicarious nucleophilic substitution reactions of chloromethyl phenyl sulfone with various nitroheteroarenes show the reactivity of nitroarenes in synthetic chemistry, offering pathways to a variety of nitroarene derivatives. This research contributes to the field of organic synthesis, providing methods for creating complex molecules (Seeliger et al., 2008).

Wirkmechanismus

Safety and Hazards

As with any chemical compound, handling “2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene” would require appropriate safety measures. The specific hazards would depend on the compound’s physical and chemical properties. For instance, many nitrobenzenes are toxic and potentially explosive, and chlorobenzenes can be harmful if inhaled, ingested, or in contact with the skin .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c14-8-9-7-11(16(17)18)3-6-13(9)19-12-4-1-10(15)2-5-12/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAFIFMYRSXODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])CCl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2798346.png)

![Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate](/img/structure/B2798349.png)

![5-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2798357.png)

![3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2798360.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide](/img/structure/B2798361.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopropanecarboxamide](/img/structure/B2798365.png)

![3-(2-{3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)oxolan-2-one](/img/structure/B2798366.png)